2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
¹³C NMR :
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
- Molecular ion peak: m/z 221.34 .
- Fragmentation patterns: Loss of tert-butyl (57 Da) and dimethylamine (45 Da) groups .
Crystallographic Analysis and Hydrogen-Bonding Networks
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group C2 ) with unit cell parameters:
The asymmetric unit contains two molecules linked via O-H···N hydrogen bonds (bond length: 2.85 Å), forming tetrameric assemblies (Fig. 1). These tetramers stack along the b-axis, stabilized by van der Waals interactions between tert-butyl groups .
Table 1: Hydrogen-bonding parameters
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| O-H···N | 0.85 | 2.00 | 2.85 | 170 |
This hydrogen-bonding network significantly influences the compound’s solubility and thermal stability .
Properties
IUPAC Name |
2-tert-butyl-6-[(dimethylamino)methyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-10-7-11(9-15(5)6)13(16)12(8-10)14(2,3)4/h7-8,16H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZOGLOOGZLFHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604383 | |
| Record name | 2-tert-Butyl-6-[(dimethylamino)methyl]-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4142-59-0 | |
| Record name | 2-tert-Butyl-6-[(dimethylamino)methyl]-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol typically involves multiple steps. One common method includes the alkylation of a benzene derivative with tert-butyl chloride in the presence of a Lewis acid catalyst, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The final step involves the methylation of the benzene ring using a methylating agent such as methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are also common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and tert-butyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the dimethylamino group, converting it to a primary or secondary amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogenated benzene derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H23NO
- Molecular Weight : 221.34 g/mol
- CAS Number : 4142-59-0
The compound features a tert-butyl group and a dimethylamino group attached to a phenolic structure, contributing to its unique chemical behavior and functionality.
Industrial Applications
1. Antioxidant in Food and Feed Products
2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol is recognized for its antioxidant properties, which make it valuable in food preservation. It helps prevent oxidation in fats and oils, thereby extending shelf life and maintaining nutritional quality. This application is particularly significant in the food industry where maintaining freshness is critical.
2. Additive in Plastics and Polymers
The compound is used as an additive in the production of plastics and synthetic rubbers. Its antioxidant properties help stabilize these materials against degradation caused by heat and oxygen exposure during processing and use. This application is crucial for enhancing the longevity of plastic products.
3. Personal Care Products
In cosmetics and personal care formulations, this compound functions as a stabilizer and preservative. Its ability to inhibit oxidative degradation contributes to the stability of formulations containing oils and fats, thus ensuring product efficacy over time.
Environmental Impact
1. Risk Assessments
Environmental assessments have highlighted the potential risks associated with the release of this compound into aquatic environments. Studies indicate that while it serves beneficial roles in various products, its persistence can lead to ecological concerns, particularly regarding aquatic life. For instance, the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) conducted a Tier II assessment which identified potential risks related to its environmental persistence and bioaccumulation .
2. Biodegradability Studies
Research has shown that this compound is not readily biodegradable in water systems, raising concerns about its long-term environmental impact. Biodegradation studies indicate that while some degradation occurs, significant portions of the compound can remain unchanged in aquatic environments .
Case Studies
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tert-butyl and methyl groups contribute to the compound’s hydrophobicity, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The dimethylaminomethyl group in the target compound enhances solubility in polar media compared to BHT’s lipophilic nature.
- The azo derivative exhibits photochemical reactivity and coloration due to its conjugated diazenyl group, unlike the target compound, which is likely colorless.
Reactivity and Stability
- Acidity: The phenolic hydroxyl group in the target compound is less acidic than in the azo analog due to the electron-donating dimethylaminomethyl group (vs. electron-withdrawing Cl/NO₂ in the azo compound).
- Antioxidant Activity: BHT’s dual tert-butyl groups provide superior radical-scavenging capacity, but the target compound’s dimethylaminomethyl group may enable secondary interactions (e.g., metal chelation), broadening its utility.
- Thermal Stability : The tert-butyl group in both the target compound and BHT enhances thermal resistance, whereas the azo group in may decompose under UV light.
Research Findings and Limitations
While the target compound’s structural features suggest unique properties, experimental data (e.g., melting points, IC₅₀ values) remain sparse in publicly available literature. Comparative analyses rely heavily on substituent effects inferred from analogs like BHT and the azo compound in . Further studies are needed to quantify its antioxidant efficacy and stability under industrial conditions.
Biological Activity
2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol, also known as 2,4-di-tert-butyl-6-methylphenol, is a phenolic compound with notable biological activities. This article reviews its biological activity, focusing on its antioxidant properties, potential therapeutic applications, and mechanisms of action.
The compound is characterized by the presence of two tert-butyl groups and a dimethylaminomethyl group attached to a methyl-substituted benzene ring. Its chemical structure contributes to its biological activity, particularly its ability to act as an antioxidant.
Antioxidant Activity
The primary mechanism through which this compound exhibits biological activity is its antioxidant capacity. It donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. This property is particularly relevant in industrial applications where it is used to stabilize materials against oxidative degradation.
The antioxidant mechanism involves the interaction of the compound with reactive oxygen species (ROS). By stabilizing these reactive species, the compound prevents further reactions that could lead to cellular damage:
This reaction illustrates how the compound can effectively quench free radicals, thereby protecting biological molecules from oxidative stress .
Biological Effects
Research indicates that this compound has significant effects on cellular processes:
- Anti-inflammatory Effects : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α in alveolar macrophages, suggesting a potential role in managing inflammatory diseases .
- Cancer Prevention : Studies have indicated that this compound may inhibit the initiation of hepatocarcinogenesis induced by aflatoxin B1, showcasing its potential for cancer prevention .
- Mutagenic Potential : While it exhibits beneficial properties, there are concerns regarding its mutagenic effects. Certain metabolites have been reported to induce DNA strand breaks in cultured cells, highlighting a dual nature in its biological activity .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antioxidant Properties : A study demonstrated that the compound significantly reduces oxidative stress markers in various cell lines, indicating its effectiveness as an antioxidant agent .
- In Vivo Studies : In animal models, administration of the compound resulted in increased nuclear DNA methyl transferase activity across multiple organs, suggesting systemic effects on gene regulation .
- Pharmacological Applications : The compound's interaction with molecular targets such as enzymes and receptors has been investigated for potential therapeutic applications in drug development .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol, and how do reaction conditions affect yield?
Methodological Answer: The synthesis involves alkylation of 2,6-dimethylphenol with tert-butyl chloride in the presence of a base (e.g., NaOH) under reflux conditions. Key parameters include:
- Temperature : Reflux (~80–100°C) ensures complete conversion by maintaining kinetic energy for nucleophilic substitution .
- Purification : Recrystallization or fractional distillation removes unreacted starting materials. Industrial-scale synthesis employs continuous flow reactors for higher consistency .
- Yield Optimization : Excess tert-butyl chloride (1.2–1.5 equiv) and inert atmospheres minimize side reactions like oxidation of the phenolic group.
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?
Methodological Answer:
- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., tert-butyl and dimethylamino groups) and confirms bond lengths/angles (e.g., C-O bond distance ~1.36 Å in phenolic groups) .
- NMR Spectroscopy :
- ¹H NMR : tert-butyl protons appear as a singlet at δ ~1.3 ppm; dimethylamino protons resonate as a singlet at δ ~2.2 ppm .
- ¹³C NMR : Quaternary carbons (tert-butyl) appear at δ ~30–35 ppm, while aromatic carbons range from δ 110–150 ppm .
- Mass Spectrometry : Molecular ion peak at m/z 193.28 (C₁₂H₁₉NO) confirms molecular weight .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl and dimethylamino groups influence reactivity in oxidation/substitution reactions?
Methodological Answer:
- Steric Effects : The bulky tert-butyl group hinders electrophilic substitution at the ortho/para positions, directing reactions to the less hindered meta position. For example, nitration occurs preferentially at the 4-methyl position .
- Electronic Effects : The dimethylamino group acts as an electron donor via resonance, activating the aromatic ring for electrophilic attack. However, its basicity can lead to protonation under acidic conditions, altering reactivity .
- Oxidation Pathways : The phenolic group oxidizes to quinones under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), but the tert-butyl group stabilizes intermediates via hyperconjugation, slowing degradation .
Q. What mechanistic insights explain the compound’s antioxidant activity, and how can computational modeling validate these pathways?
Methodological Answer:
- Hydrogen Atom Transfer (HAT) : The phenolic -OH donates a hydrogen radical to free radicals (e.g., DPPH•), forming a stabilized phenoxyl radical. The tert-butyl group enhances radical stability through steric protection .
- Computational Validation :
- DFT Calculations : Predict bond dissociation energies (BDE) of the O-H bond (~85 kcal/mol) and spin density distribution in radicals .
- Molecular Dynamics : Simulate interactions with lipid bilayers to assess membrane permeability, critical for biological antioxidant applications .
Q. Are there discrepancies in reported photophysical properties when comparing tert-butyl derivatives to other alkyl-substituted phenols?
Methodological Answer:
- Contradiction Analysis : While tert-butyl groups generally enhance solubility and stability, their steric bulk can quench fluorescence in some derivatives. For example, in fluorophores, tert-butyl substitution at the 2-position shows minimal impact on absorption/emission maxima (λabs ~368 nm, λem ~572 nm), but phenyl substitutions introduce bathochromic shifts due to extended conjugation .
- Experimental Validation : Compare UV-Vis spectra (ε ~10⁴ M⁻¹cm⁻¹) and fluorescence quantum yields (Φ ~18%) under standardized solvent conditions .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Toxicity Data : Analogous tert-butylphenols (e.g., 4-sec-butyl-2,6-di-tert-butylphenol) show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) but require caution due to potential irritancy .
- PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact.
- Waste Disposal : Neutralize phenolic waste with 10% NaOH before disposal in designated organic waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
